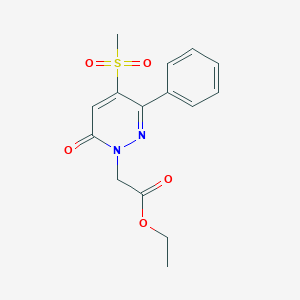
Ethyl2-(4-(methylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl2-(4-(methylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate is an organic compound that belongs to the pyridazine family. This compound is characterized by its complex structure, which includes a pyridazine ring substituted with a phenyl group, a methylsulfonyl group, and an ethyl acetate moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(4-(methylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyridazine precursor with ethyl acetate under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(4-(methylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Ethyl2-(4-(methylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent or biochemical probe.
Medicine: The compound’s pharmacological properties are investigated for potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl2-(4-(methylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate exerts its effects depends on its interactions with molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic contacts, which can modulate the activity of its targets. Detailed studies using techniques like molecular docking and spectroscopy help elucidate these mechanisms.
Comparison with Similar Compounds
Ethyl2-(4-(methylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate can be compared with other pyridazine derivatives to highlight its uniqueness. Similar compounds may include:
4-(Methylsulfonyl)-6-oxo-3-phenylpyridazine: Lacks the ethyl acetate moiety, which may affect its reactivity and applications.
Ethyl2-(4-(methylsulfonyl)-3-phenylpyridazin-1(6H)-yl)acetate: Similar structure but different substitution pattern, leading to distinct chemical properties.
2-(4-(Methylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid: Contains a carboxylic acid group instead of an ester, which can influence its solubility and reactivity.
By comparing these compounds, researchers can gain insights into the structure-activity relationships and optimize the compound for specific applications.
Properties
Molecular Formula |
C15H16N2O5S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
ethyl 2-(4-methylsulfonyl-6-oxo-3-phenylpyridazin-1-yl)acetate |
InChI |
InChI=1S/C15H16N2O5S/c1-3-22-14(19)10-17-13(18)9-12(23(2,20)21)15(16-17)11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3 |
InChI Key |
ROGHFIMDUITOAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=C(C(=N1)C2=CC=CC=C2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


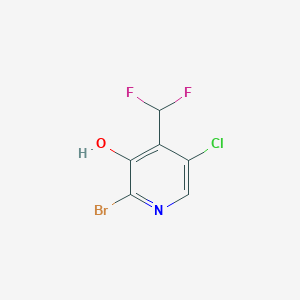
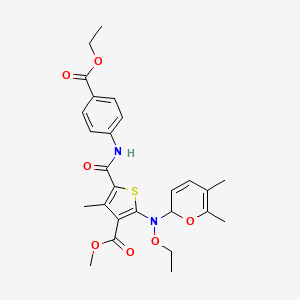



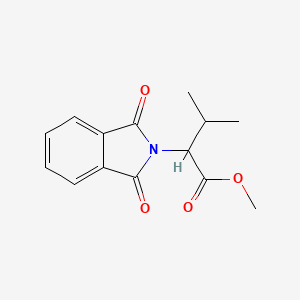
![2-(4-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11785042.png)
![[1,4'-Bipiperidin]-4-one](/img/structure/B11785046.png)
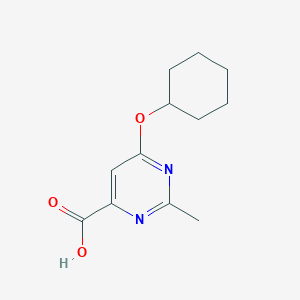

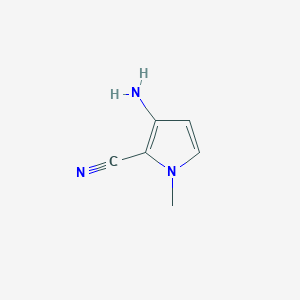

![2-Bromo-N,N-dimethyl-4-(7-methyl-5-nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11785076.png)

